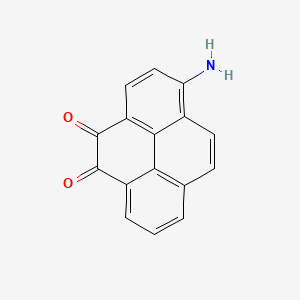

1-Aminopyrene-4,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

115084-28-1 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

1-aminopyrene-4,5-dione |

InChI |

InChI=1S/C16H9NO2/c17-12-7-6-11-14-9(12)5-4-8-2-1-3-10(13(8)14)15(18)16(11)19/h1-7H,17H2 |

InChI Key |

AQEFFYFQOCKMPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C4=C3C(=C(C=C4)N)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Aminopyrene 4,5 Dione

Strategies for Pyrene-4,5-dione (B1221838) Synthesis

Pyrene-4,5-dione is a K-region oxidized derivative of pyrene (B120774), which serves as a valuable building block for more complex polycyclic aromatic compounds and functional materials. digitellinc.comossila.com Its synthesis primarily involves the selective oxidation of the pyrene core at the 4- and 5-positions.

The direct oxidation of pyrene to pyrene-4,5-dione can be challenging due to the potential for competitive oxidation at other sites on the pyrene molecule. organic-chemistry.org However, catalytic oxidation methods have been developed to selectively target the electron-rich K-region (positions 4, 5, 9, and 10). digitellinc.com

A highly effective and widely adopted method involves the use of a ruthenium catalyst, such as ruthenium(III) chloride (RuCl₃), in conjunction with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). researchgate.net This system generates ruthenium tetraoxide (RuO₄) in situ, which acts as the active oxidizing agent. researchgate.net The reaction is typically performed in a mixed solvent system, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and water. researchgate.net

Researchers have demonstrated that the reaction conditions can be carefully controlled to favor the formation of either pyrene-4,5-dione or the more extensively oxidized pyrene-4,5,9,10-tetraone. By adjusting the amount of the oxidant and the reaction temperature, the oxidation can proceed exclusively at the 4- and 5-positions to yield the desired dione (B5365651). Under controlled conditions, this ruthenium-catalyzed oxidation can produce pyrene-4,5-dione in good yields, often between 70–80%.

For pyrene-4,5-dione to be a practical building block, scalable and efficient synthetic protocols are necessary. A significant improvement to the ruthenium-catalyzed oxidation method involves the addition of N-methylimidazole (NMI) as a co-catalyst. researchgate.netepa.gov The inclusion of a catalytic amount of NMI (e.g., 5 mol%) has been shown to marginally increase the reaction yield. researchgate.netepa.gov More importantly, it dramatically simplifies the workup procedure, which facilitates the isolation of the product on a larger scale. researchgate.netepa.gov This refinement makes it possible to produce gram-scale quantities of pyrene-4,5-dione using standard laboratory equipment, enhancing its accessibility for further synthetic applications. researchgate.netepa.gov

Another approach for a practical, large-scale synthesis of pyrene-4,5-dione involves an intramolecular acyloin condensation of a phenanthrene (B1679779) bay-region diester, starting from the regioselective oxidation of pyrene to 4,5-phenanthrenedicarboxylic acid. organic-chemistry.org

| Starting Material | Reagents & Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|

| Pyrene | RuCl₃·3H₂O, NaIO₄, in DCM/THF/H₂O | ~70-80% | Selective K-region oxidation. Conditions can be tuned to control the level of oxidation. | |

| Pyrene | RuCl₃·3H₂O, NaIO₄, N-methylimidazole (NMI), in DCM/THF/H₂O | Improved yield | Scalable method; NMI addition simplifies workup and improves efficiency for large-scale synthesis. | researchgate.netepa.gov |

| 4,5-Phenanthrenedicarboxylic acid derivative | Intramolecular Acyloin Condensation | Not specified | Alternative route designed for large-scale production, avoiding costly or highly toxic reagents. | organic-chemistry.org |

Approaches to 1-Aminopyrene (B158619) Synthesis

1-Aminopyrene is the primary amino-substituted derivative of pyrene and a key precursor for the target molecule. Its synthesis is most commonly achieved through a two-step process involving the nitration of pyrene followed by the reduction of the resulting 1-nitropyrene (B107360).

The conversion of 1-nitropyrene to 1-aminopyrene is a standard reduction reaction. A common and efficient laboratory method is catalytic hydrogenation. who.int This involves reacting 1-nitropyrene with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a suitable solvent mixture like ethanol (B145695) and THF. This method is known for its high efficiency and clean conversion to the corresponding amine.

Other reduction methods have also been explored. For instance, studies have shown that 1-nitropyrene can be reduced to 1-aminopyrene by various biological systems, such as anaerobic intestinal bacteria and nitroreductase enzymes.

The synthesis of 1-aminopyrene begins with the electrophilic aromatic substitution of pyrene. The pyrene ring system has a high electron density, particularly at the 1, 3, 6, and 8 positions, making these sites susceptible to electrophilic attack. wikipedia.org Nitration of pyrene selectively occurs at the 1-position to yield 1-nitropyrene.

Various nitrating agents can be employed for this transformation. A mixture of concentrated nitric acid and sulfuric acid is a classic method for nitration. google.com Another effective protocol uses copper(II) nitrate (B79036) trihydrate in the presence of acetic anhydride. This reaction proceeds under relatively mild conditions and produces 1-nitropyrene in high yield. who.int The direct introduction of an amino group via electrophilic amination is less common. Therefore, the nitration-reduction sequence represents the most practical and widely used indirect pathway to synthesize 1-aminopyrene.

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration (Electrophilic Substitution) | Pyrene | Cu(NO₃)₂·3H₂O, Acetic Anhydride, in Ethyl Acetate | 1-Nitropyrene | 92% | who.int |

| Reduction | 1-Nitropyrene | 10% Pd/C, H₂ (implied), in Ethanol/THF | 1-Aminopyrene | Not specified | who.int |

Pathways to 1-Aminopyrene-4,5-dione

The synthesis of the target molecule, this compound, is not prominently documented in the literature, suggesting that it requires a strategic combination of the synthetic steps used for its precursors. Two primary retrosynthetic pathways can be envisioned:

Oxidation of 1-aminopyrene: This pathway would involve synthesizing 1-aminopyrene first and then performing a selective oxidation at the 4- and 5-positions. However, this route is likely problematic. The amino group is highly susceptible to oxidation, which could lead to undesired side reactions, polymerization, or degradation of the molecule instead of the formation of the dione. Quinones are themselves oxidizing agents, and the presence of a nucleophilic amine on the same ring system could lead to instability. nih.gov

Functionalization of pyrene-4,5-dione: This appears to be a more plausible pathway. The synthesis would begin with the preparation of pyrene-4,5-dione. The next step would be the introduction of a nitrogen-containing functional group at the 1-position, followed by its conversion to an amino group. The most logical approach is the electrophilic nitration of pyrene-4,5-dione to yield 1-nitropyrene-4,5-dione. The final step would be the selective reduction of the nitro group to an amine.

This second pathway presents its own challenges. The dione functionality is strongly electron-withdrawing, which deactivates the pyrene aromatic system towards further electrophilic substitution like nitration. Therefore, forcing reaction conditions (e.g., stronger nitrating agents, higher temperatures) might be required, which could risk oxidation or degradation of the starting material. However, this route avoids the direct oxidation of the sensitive amino group and remains the most chemically sound and logical approach for the synthesis of this compound. The successful implementation of this pathway would rely on carefully optimizing the nitration and subsequent reduction steps to achieve the desired transformation without compromising the dione structure.

Multi-Step Synthesis from Pyrene or its Derivatives

The foundational step in the synthesis of this compound is the selective oxidation of pyrene to its corresponding dione, pyrene-4,5-dione. This transformation targets the so-called "K-region" of the pyrene molecule, which is the 4,5-bond, known for its higher reactivity. A common and effective method for this oxidation involves the use of a ruthenium-based catalytic system.

Specifically, ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant such as sodium periodate (NaIO₄) has been demonstrated to be an efficient system for this conversion. The reaction is typically carried out in a biphasic solvent system, for instance, a mixture of dichloromethane, acetonitrile, and water. This method allows for the controlled oxidation of pyrene to pyrene-4,5-dione in good yields. The progress of the reaction can be monitored by techniques such as thin-layer chromatography to ensure the optimal conversion of the starting material.

Oxidation: Pyrene is oxidized to pyrene-4,5-dione.

Nitration: Pyrene-4,5-dione is nitrated to introduce a nitro group, forming 1-nitropyrene-4,5-dione.

Reduction: The nitro group of 1-nitropyrene-4,5-dione is reduced to an amino group to yield the final product, this compound.

Reaction Mechanisms and Chemical Transformations of 1 Aminopyrene 4,5 Dione

Reactivity of Amino and Ketone Functionalities

The presence of both amino and ketone groups on the pyrene-4,5-dione (B1221838) scaffold allows for a diverse range of chemical reactions. The amino group, being a nucleophile and an activating group, can participate in various substitution and condensation reactions. Conversely, the ketone functionalities within the quinone ring are electrophilic centers, susceptible to attack by nucleophiles.

While direct nucleophilic aromatic substitution on the pyrene (B120774) ring of 1-aminopyrene-4,5-dione is not extensively documented, the principles of amino-quinone chemistry suggest potential pathways. The amino group significantly influences the electron density of the aromatic system. Generally, amino groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. However, in the context of nucleophilic aromatic substitution, the electron-donating nature of the amino group deactivates the ring towards nucleophilic attack.

Nevertheless, in quinone systems, nucleophilic substitution can occur, often facilitated by the electron-withdrawing nature of the carbonyl groups. For aminoanthraquinones, amination via nucleophilic substitution has been reported, indicating that such transformations are feasible under specific conditions, potentially involving catalysts or elevated temperatures. It is plausible that under forcing conditions, or if a suitable leaving group were present on the pyrene ring, nucleophilic substitution could be achieved on this compound.

The quinone moiety of this compound is an excellent Michael acceptor, making it susceptible to conjugate addition reactions. Nucleophiles can add to the α,β-unsaturated ketone system within the dione (B5365651) ring. This type of reaction is a common feature of quinones and is a key transformation in many biological and synthetic processes.

The general mechanism for a Michael-type addition to a quinone involves the attack of a nucleophile at one of the β-carbons of the α,β-unsaturated system. This leads to the formation of an enolate intermediate, which can then tautomerize to the more stable hydroquinone (B1673460) product. The amino group on the pyrene ring will influence the regioselectivity of the nucleophilic attack due to its electronic effects.

Common nucleophiles that can participate in addition reactions with quinones include thiols, amines, and carbanions. The reaction with amino acids, for instance, can proceed through the nucleophilic attack of the amino or thiol (from cysteine) group on the quinone ring. This can result in the formation of covalent adducts, a process of significant interest in the study of the interaction of quinones with biological macromolecules.

| Reaction Type | General Reactants | Expected Product |

| Michael Addition | Thiols (e.g., Cysteine) | Thioether adduct of hydroquinone |

| Michael Addition | Amines (e.g., Lysine) | Amino adduct of hydroquinone |

| Michael Addition | Carbanions | Carbon-substituted hydroquinone |

Redox Chemistry of Quinone and Amino-quinone Systems

The redox behavior of this compound is a central aspect of its chemistry. Quinones are well-known redox-active molecules that can undergo reversible reduction to semiquinones and hydroquinones. The presence of the amino group modulates these redox properties.

Electron transfer is a fundamental process in the redox chemistry of quinones. Quinones can accept one electron to form a semiquinone radical anion, and a subsequent electron to form the hydroquinone dianion. These electron transfer steps are often coupled with protonation in protic media.

The amino group, being an electron-donating substituent, is expected to lower the reduction potential of the pyrene-4,5-dione system, making it easier to reduce compared to the unsubstituted parent dione. This is because the amino group increases the electron density on the quinone ring, destabilizing the neutral quinone form relative to its reduced forms. The stability of the resulting semiquinone radical can also be influenced by the amino substituent. Studies on ω-N-quinonyl amino acids have shown that such compounds are effective at producing stable semiquinone radicals.

In derivatives of this compound, electron transfer processes can be intramolecular or intermolecular. For instance, in dyad systems where the aminopyrene-dione is covalently linked to an electron donor or acceptor, photoinduced electron transfer can occur, leading to charge-separated states.

The electrochemical behavior of quinones is typically characterized by two successive one-electron reduction waves in aprotic solvents, corresponding to the formation of the semiquinone and then the hydroquinone dianion. In protic solvents, these two waves can merge into a single two-electron process due to rapid protonation of the reduced species.

For aminoquinones, cyclic voltammetry studies have shown that the reduction potentials are sensitive to the nature and position of the substituents. The amino group in this compound is expected to shift the reduction potentials to more negative values compared to pyrene-4,5-dione. The stability of aminoquinones is also pH-dependent, with decomposition observed at extreme pH values. At intermediate pH, they often exhibit quasi-reversible redox chemistry.

| Compound | E°(Q/Q•−) (V vs. SCE) | E°(Q•−/Q2−) (V vs. SCE) | Solvent |

| 1,4-Benzoquinone | -0.51 | -1.31 | DMF |

| 1,4-Naphthoquinone | -0.71 | -1.49 | DMF |

| 9,10-Anthraquinone | -0.94 | -1.55 | DMF |

| 2-Amino-1,4-naphthoquinone | -0.92 | -1.68 | Acetonitrile |

Data is illustrative and sourced from various electrochemical studies of quinones.

Photochemical Reactions and Photo-transformation Pathways

The photochemistry of this compound is anticipated to be rich, owing to the presence of the pyrene chromophore, which is known for its distinct photophysical properties, and the reactive amino and quinone functionalities. Upon absorption of light, the molecule can be promoted to an excited state, from which it can undergo various photochemical reactions.

Studies on 1-aminopyrene (B158619) have shown that it undergoes photo-oxidation upon irradiation. The photochemical transformation pathways can involve both the amino group and the pyrene ring. The oxidation of the amino group can lead to the formation of nitroso and nitro derivatives. Additionally, photo-oxidation can occur on the aromatic ring, leading to hydroxylated products and dimers.

The presence of the dione functionality in this compound introduces additional photochemical reaction channels. Quinones are known to participate in photochemical reactions such as photoreduction and cycloaddition reactions. The excited state of the quinone can abstract a hydrogen atom from a suitable donor, leading to the formation of a semiquinone radical.

Photoreaction Kinetics and Oxidation Product Formation of Related Aminopyrenes

The study of related aminopyrenes, such as 1-aminopyrene (1-AP), provides insight into the photochemical behavior of this class of compounds. When subjected to light irradiation, 1-AP undergoes transformation into various oxidation products. nih.gov The photochemical reaction follows first-order kinetics, with a determined half-life of 7.1 minutes in a 10% methanolic buffer solution. nih.gov An isobestic point observed near 420 nm during the reaction indicates the direct conversion of 1-AP into photoproducts that absorb light at longer wavelengths. nih.gov

The photochemical oxidation of 1-AP can happen at the nitrogen atom as well as on the pyrene ring carbons, leading to the formation of several mutagenic intermediate compounds. nih.gov The identified photoproducts from the irradiation of 1-AP include 1-hydroxyaminopyrene, 1-nitrosopyrene, 1-nitropyrene (B107360) (1-NO₂P), and 1-amino-x-hydroxypyrene. nih.govresearchgate.net This progressive oxidation of the amino group to hydroxyamino, nitroso, and ultimately to the nitro group is the reverse of the typical enzymatic reduction pathway observed for 1-nitropyrene in biological systems. nih.gov The presence of free radical or singlet oxygen scavengers, such as DTT, histidine, or sodium azide (B81097) (NaN₃), as well as the presence of DNA, has been shown to slow down the rate of this photochemical reaction. nih.gov

Table 1: Photoreaction Kinetic Parameters for 1-Aminopyrene

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-Order | N/A |

| Half-life (t½) | 7.1 min | 10% Methanolic Buffer |

| Rate Constant (k) | 0.069 s⁻¹ | In the absence of scavengers |

Data derived from studies on the photochemical transformation of 1-aminopyrene. nih.gov

Dimerization Processes in Aminopyrene Systems

In addition to oxidation products, dimerization is a notable process that occurs during the photochemical transformation of aminopyrene systems. nih.govresearchgate.net Studies have identified the formation of three distinct covalent dimers of 1-aminopyrene upon light irradiation. nih.govresearchgate.net These dimerization processes represent a pathway through which excited-state molecules can stabilize, leading to the formation of larger, more complex structures. The formation of these dimers contributes to the complex mixture of photoproducts generated from 1-aminopyrene. nih.gov

Enzymatic and Biotransformation Pathways Yielding 1-Amino-4,5-pyrenedione

Metabolic Conversion of 1-Nitropyrene Derivatives in Biological Systems

1-Amino-4,5-pyrenedione is formed in biological systems through the complex metabolic processing of 1-nitropyrene (1-NP), a significant environmental pollutant. nih.govoup.com The biotransformation of 1-NP involves multiple enzymatic pathways, primarily ring oxidation and nitroreduction. nih.govaacrjournals.org

A key initial step in the formation of K-region (4,5-position) metabolites is the epoxidation of the 1-NP aromatic ring by cytochrome P450 enzymes. acs.orgnih.gov This reaction yields critical intermediates such as 1-nitropyrene 4,5-oxide. acs.orgnih.gov This epoxide is highly reactive and can be subsequently hydrolyzed by epoxide hydrolase to form 1-nitropyrene-trans-4,5-dihydrodiol. nih.gov

This K-region dihydrodiol is a substrate for further metabolism. It can be oxidized to form 1-nitro-4,5-pyrenedione. nih.govoup.com Subsequently, or in a parallel pathway, the nitro group of these oxidized intermediates can be reduced by nitroreductases. The metabolism of 1-nitro-4,5-pyrenedione, for instance, has been shown to yield 1-amino-4,5-pyrenedione through nitroreduction. nih.govoup.com This indicates that the formation of the aminopyrenedione can occur after the pyrene ring has been oxidized to the dione state.

Identification of 1-Amino-4,5-pyrenedione as a Metabolite

1-Amino-4,5-pyrenedione has been definitively identified as a minor metabolite of 1-nitropyrene in in vitro studies using rat liver fractions. nih.govoup.com Upon re-examination of the metabolic profile of 1-nitropyrene, researchers were able to detect 1-amino-4,5-pyrenedione along with its precursor, 1-nitro-4,5-pyrenedione. nih.govoup.com

Further experiments focusing on the metabolism of K-region derivatives of 1-nitropyrene confirmed these findings. When 1-nitropyrene-4,5-diol was incubated with rat liver 9000g supernatant, 1-amino-4,5-pyrenedione was identified as one of the metabolic products. nih.govoup.com Moreover, the direct metabolic conversion of 1-nitro-4,5-pyrenedione resulted solely in the formation of 1-amino-4,5-pyrenedione, confirming the final nitroreduction step in this specific biotransformation pathway. nih.govoup.com

Derivatization Strategies and Functional Compound Design Based on 1 Aminopyrene 4,5 Dione

K-Region Functionalized Pyrene (B120774) Derivatives Utilizing Pyrene-4,5-dione (B1221838)

The K-region of pyrene, which includes the 4-, 5-, 9-, and 10-positions, is a primary site for functionalization. rsc.orgworktribe.com Pyrene-4,5-dione serves as a critical starting material for introducing new functional groups into this region. mun.caresearchgate.net

One approach involves olefination reactions of pyrene-4,5-dione to synthesize new K-region functionalized derivatives. For instance, two such derivatives, 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one, have been created through these reactions. rsc.orgrsc.org These compounds exhibit interesting electronic and electrochemical properties, with the dithiole-substituted pyrene showing potential as an organic semiconductor due to its donor-acceptor conjugated system and amphoteric redox behavior. rsc.orgmun.ca

The synthesis of these derivatives can be challenging, with reactions sometimes resulting in mono-olefinated products and byproducts. rsc.org For example, the synthesis of ethyl 5-hydroxypyrene-4-carboxylate has been observed as a byproduct in some olefination reactions of pyrene-4,5-dione. rsc.orgrsc.org

Amino-Pyrene Based Conjugated Systems

Amino-pyrene derivatives are valuable building blocks for creating π-conjugated systems, which are essential for developing new electronic materials and fluorescent probes. ias.ac.inbeilstein-journals.org The synthesis of novel substituted pyrene-amines and their subsequent reactions are key to designing these advanced materials.

Synthesis of Novel Substituted Pyrene-Amines

The synthesis of substituted pyrenes can be achieved through various methods, often involving indirect routes to access less common substitution patterns. rsc.orgresearchgate.net For example, 1-aminopyrene (B158619) can be synthesized by the reduction of 1-nitropyrene (B107360). uky.edu This amino group can then be further functionalized.

A notable example is the synthesis of a molecular tweezer incorporating two amino-pyrene units. ias.ac.in This complex molecule was synthesized through a two-fold aromatic nucleophilic substitution reaction followed by a coupling reaction. ias.ac.in Such structures, containing both chiral and fluorophore units, are promising candidates for various electronic and photonic applications. ias.ac.in

Paal-Knorr Condensation Reactions for Pyrrole (B145914) Derivatives

The Paal-Knorr reaction is a well-established and efficient method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. wikipedia.orgorganic-chemistry.org This reaction can be adapted to use amino-pyrene derivatives, leading to the formation of pyrene-functionalized pyrroles.

The reaction is typically carried out under mild acidic or neutral conditions. organic-chemistry.org Various catalysts, such as polystyrenesulfonate, can be employed to facilitate the reaction, often in aqueous solutions, making it an environmentally friendly approach. nih.gov The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org This method has been successfully used to synthesize N-polyaromatic substituted pyrroles, which have potential applications in the development of biologically active molecules. nih.gov

Design and Synthesis of Quinone-Containing Polymers and Composites

Quinone-containing polymers have garnered significant interest for their redox activity, making them suitable for applications in energy storage, such as batteries and supercapacitors. diva-portal.orgdtic.mil Pyrene-based quinones, including derivatives of 1-aminopyrene-4,5-dione, are excellent candidates for creating these advanced materials.

Synthesis of Di(1-aminopyrene)quinone (DAQ)

Di(1-aminopyrene)quinone (DAQ) is a quinone-containing conducting additive that can be synthesized through a solution reaction of 1-aminopyrene and hydroquinone (B1673460). researchgate.netresearchgate.net This material has shown promise in enhancing the performance of supercapacitors. When blended with activated carbon to form a composite electrode, DAQ contributes to a higher specific capacitance and excellent high-rate capability. researchgate.netresearchgate.net The improved performance is attributed to the additional redox reactions provided by the hydroquinone/quinone couple within the DAQ structure. researchgate.net

Derivatives of Pyrene-4,5,9,10-tetraone (e.g., 2-aminopyrene-4,5,9,10-tetraone)

Pyrene-4,5,9,10-tetraone (PTO) and its derivatives are another important class of molecules for developing high-performance organic materials. sciforum.netmdpi.com These compounds are known for their potential as electrode materials in batteries due to their ability to undergo multi-electron redox processes. acs.orgrsc.org

The synthesis of derivatives such as 2-aminopyrene-4,5,9,10-tetraone (PYT-NH2) allows for the incorporation of the pyrene tetraone unit into larger polymeric structures. acs.org For example, polymer-bound pyrene-4,5,9,10-tetraone (PPYT) has been synthesized from PYT-NH2 and polymethacryloyl chloride. acs.org This polymeric material exhibits fast charge and discharge capabilities when used as a cathode material in lithium-ion batteries. acs.org

Furthermore, the introduction of hydrophilic groups, such as a sulfonic acid group in pyrene-4,5,9,10-tetraone-1-sulfonate (PTO–PTS), can enhance the solubility of these compounds in aqueous solutions, making them suitable for applications like aqueous organic flow batteries. acs.orgacs.org These modifications demonstrate the versatility of pyrene-4,5,9,10-tetraone derivatives in creating next-generation energy storage materials. nih.gov

Development of Pyreno[4,5-d]imidazole Derivatives for Specific Applications

Pyreno[4,5-d]imidazole, a versatile heterocyclic compound derived from the condensation of pyrene-4,5-dione (a derivative of this compound), serves as a foundational building block for a variety of functional materials. researchgate.net Its rigid, planar π-conjugated structure and unique electronic properties make it an attractive scaffold for designing molecules with tailored photophysical and electrochemical characteristics. chinesechemsoc.orgresearchgate.net The inherent bipolar nature of the imidazole (B134444) ring, featuring both an electron-rich pyrrole-like nitrogen and an electron-deficient pyridine-like nitrogen, allows for its use as both an electron donor and acceptor, facilitating its application in diverse fields. researchgate.net Researchers have successfully synthesized a range of pyreno[4,5-d]imidazole derivatives for specific, high-performance applications, primarily in the realms of fluorescent chemical sensors and organic electronics. researchgate.net

Fluorescent Sensors for Ion Detection

A significant application of pyreno[4,5-d]imidazole derivatives is in the development of highly selective and sensitive fluorescent sensors for detecting metal ions and anions. researchgate.net The general synthesis strategy involves a condensation reaction between pyrene-4,5-dione and various aromatic aldehydes, yielding the target sensor molecules in good yields (55-86%). researchgate.netnih.gov

One notable area of research is the detection of Bismuth (III) ions (Bi³⁺). nih.gov Studies have shown that pyreno[4,5-d]imidazole derivatives bearing a phenolic group can selectively detect Bi³⁺ through a "turn-on" fluorescence enhancement. nih.govwiley.comchula.ac.th This sensing mechanism is attributed to the formation of a coordination complex between the phenolic group and the Bi³⁺ ion, which triggers an excited-state intramolecular proton transfer (ESIPT) process. chula.ac.th The binding stoichiometry between the sensor and the ion is typically 1:1. chula.ac.th These sensors have demonstrated practical utility in quantifying spiked Bi³⁺ in real water samples with high recovery rates (91-97%). chula.ac.th

Beyond metal cations, other derivatives have been developed for anion sensing. For instance, (9H-pyreno[4,5-d]imidazole-10-yl)-4-benzaldehyde has been shown to efficiently detect fluoride (B91410) ions in polar organic solvents. mdpi.com The detection mechanism involves the formation of a hydrogen bond between the imidazole N-H proton and the fluoride ion, leading to a colorimetric response and changes in the intramolecular charge transfer (ICT) process. mdpi.com

Table 1: Performance of Pyreno[4,5-d]imidazole-Based Fluorescent Sensors An interactive data table. Click on headers to sort.

| Derivative | Target Analyte | Detection Limit (μM) | Medium | Sensing Mechanism | Reference |

|---|---|---|---|---|---|

| Phenolic pyreno[4,5-d]imidazole | Bi³⁺ | 1.20 | CH₃CN-DMSO | Fluorescence Enhancement | researchgate.netnih.gov |

| Phenolic pyreno[4,5-d]imidazole | Bi³⁺ | 3.40 | 10% pH 5 aqueous in CH₃CN-DMSO | Fluorescence Enhancement | researchgate.netnih.gov |

| P2 (2-hydroxyl phenyl substituent) | Bi³⁺, Al³⁺, Cr³⁺, Fe³⁺ | 1.20 (for Bi³⁺) | CH₃CN-DMSO (8:2, v/v) | Fluorescence turn-on at 447 nm (ESIPT) | chula.ac.th |

| (9H-pyreno[4,5-d]imidazol-10-yl)-4-benzaldehyde | F⁻ | Sub-millimolar | Polar organic solvents | Colorimetric response (ICT) | mdpi.com |

Materials for Organic Electronics

The favorable photoelectric properties and structural rigidity of the pyrene-imidazole core have led to its extensive use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). chinesechemsoc.org

Organic Light-Emitting Diodes (OLEDs): Pyreno[4,5-d]imidazole derivatives are promising materials for highly efficient blue OLEDs, which are crucial for full-color displays and solid-state lighting. chinesechemsoc.orgrsc.org By strategically designing donor-acceptor (D-A) or D-π-A type molecules, researchers can create materials with a hybridized local and charge-transfer (HLCT) excited state. chinesechemsoc.orgacs.org This state allows for a high fraction of singlet exciton (B1674681) generation, leading to enhanced external quantum efficiencies (EQE). chinesechemsoc.org

For example, a derivative named PyPI-Py, which links a pyrene-imidazole donor with a pyrene acceptor through a phenyl bridge, was used to create a non-doped blue OLED. chinesechemsoc.org This device exhibited an impressive maximum EQE of 8.52% and a maximum brightness of 75,687 cd/m², with very low efficiency roll-off at high brightness levels. chinesechemsoc.org Similarly, other derivatives like PyTPEI and PyPTPEI, which incorporate tetraphenylethene units, have been used to fabricate non-doped OLEDs with high current efficiencies, reaching up to 8.73 cd/A. rsc.org Connecting two pyreno[4,5-d]imidazole groups to an anthracene (B1667546) core has also proven to be an effective strategy, yielding deep-blue emitters with EQEs as high as 7.67% in doped devices. rsc.org

Table 2: Performance of Pyreno[4,5-d]imidazole Derivatives in OLEDs An interactive data table. Click on headers to sort.

| Derivative | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Brightness (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| PyPI-Py | 8.52 | 13.38 | 75,687 | Blue | chinesechemsoc.org |

| PyTPEI | Not specified | 8.73 | 27,419 | Not specified | rsc.org |

| PyPTPEI | Not specified | 7.68 | 19,419 | Blue-shifted | rsc.org |

| N-BPyIA (doped) | 7.67 | Not specified | Not specified | Deep-blue | rsc.org |

| N-BPyIA (non-doped) | 5.63 | Not specified | Not specified | Sky blue | rsc.org |

| PyPPA | 8.47 | Not specified | Not specified | Blue (CIE 0.14, 0.13) | researchgate.net |

Organic Solar Cells (OSCs): In the field of photovoltaics, pyreno[4,5-d]imidazole derivatives have been employed as a third component in ternary organic solar cells to enhance performance and stability. frontiersin.org The small molecule 9,10-diphenyl-9H-pyreno[4,5-d]imidazole (PyPI) was introduced into a standard PTB7-Th:PC₇₁BM binary system. frontiersin.org The planar structure of PyPI facilitates efficient π-π stacking, which improves charge transfer within the active layer. frontiersin.org Furthermore, the addition of PyPI helps to suppress the aggregation of the fullerene acceptor, leading to better device stability. frontiersin.org The resulting ternary OSC achieved a high power conversion efficiency (PCE) of 10.36%, a significant increase from the 8.94% PCE of the binary device, primarily due to an enhanced short-circuit current density (Jsc). frontiersin.org

Table 3: Performance of PyPI in Ternary Organic Solar Cells An interactive data table. Click on headers to sort.

| Device Structure | Jsc (mA/cm²) | PCE (%) | Enhancement vs. Binary Device | Reference |

|---|---|---|---|---|

| PTB7-Th:PC₇₁BM (Binary) | 17.46 | 8.94 | N/A | frontiersin.org |

| PTB7-Th:10% PyPI:PC₇₁BM (Ternary) | 19.26 | 10.36 | 15.88% | frontiersin.org |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Code |

|---|---|

| This compound | - |

| Pyrene-4,5-dione | - |

| Pyreno[4,5-d]imidazole | PyI |

| 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole | PyPI-Py |

| 9-phenyl-10-(4-(1,2,2-triphenylvinyl)phenyl)-9H-pyreno[4,5-d]imidazole | PyTPEI |

| 9-phenyl-10-(4′-(1,2,2-triphenylvinyl)-[1,1′-biphenyl]-4-yl)-9H-pyreno[4,5-d]imidazolepyreneimidazole | PyPTPEI |

| 9,10-bis(4-(10-phenyl-9H-pyreno[4,5-d]imidazol-9-yl)phenyl)anthracene | N-BPyIA |

| 9,10-diphenyl-9H-pyreno[4,5-d]imidazole | PyPI |

| (9H-pyreno[4,5-d]imidazole-10-yl)-4-benzaldehyde | - |

| PyPPA | PyPPA |

| PTB7-Th | - |

Advanced Spectroscopic and Computational Analysis of 1 Aminopyrene 4,5 Dione and Its Derivatives

Structural Elucida tion Methodologies

Structural elucidation relies on a suite of analytical techniques that probe the connectivity of atoms, the three-dimensional arrangement of the molecule, and its exact molecular mass.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. For 1-aminopyrene-4,5-dione, this technique would provide unequivocal proof of its molecular structure, yielding precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the fused aromatic core and the specific locations of the amino and carbonyl groups. The crystal structure of the related pyrene-4,5,9,10-tetraone has been elucidated, providing a reference for the packing behavior of oxidized pyrene (B120774) systems. researchgate.net The analysis would also reveal the supramolecular assembly in the solid state, detailing how individual molecules pack together through various intermolecular interactions.

To quantitatively analyze these interactions, Hirshfeld surface analysis is a powerful computational tool. mdpi.commdpi.com This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. nih.govresearchgate.net For this compound, the Hirshfeld surface analysis would likely reveal several key interactions:

Hydrogen Bonding: Strong N-H···O hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of a neighboring molecule are expected to be a dominant feature, significantly influencing the crystal packing.

π-π Stacking: The planar aromatic pyrene cores are expected to stack, and the shape index and curvedness of the Hirshfeld surface would confirm the presence and nature of these interactions. mdpi.com

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. uobasrah.edu.iq The ¹H and ¹³C NMR spectra of this compound would provide a detailed map of the hydrogen and carbon framework. While direct experimental data for this compound is not available, its expected spectrum can be predicted based on data from 1-aminopyrene (B158619) and related pyrene derivatives. preprints.orgrsc.orguu.nl

¹H NMR: The proton spectrum would show signals in the aromatic region. The introduction of the electron-donating amino group at the C1 position would shield the ortho (H2) and para (H6, H8) protons, shifting them upfield relative to unsubstituted pyrene. Conversely, the electron-withdrawing carbonyl groups at C4 and C5 would significantly deshield the adjacent protons, causing their signals to appear at a lower field. The characteristic coupling patterns (doublets and triplets) would allow for the assignment of each proton on the aromatic core.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The most notable feature would be the appearance of two signals in the far downfield region (typically δ > 170 ppm), corresponding to the two carbonyl carbons (C4 and C5) of the dione (B5365651) moiety. The remaining signals would correspond to the aromatic carbons, with their chemical shifts influenced by the attached functional groups. For instance, the carbon atom bonded to the amino group (C1) would experience a significant upfield shift.

The following table presents predicted NMR data for this compound, based on known substituent effects and data from related compounds. preprints.org

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5-8.8 | H3, H6 |

| ~8.0-8.3 | H2, H7, H8, H9, H10 |

| ~4.5-5.5 | -NH₂ (broad singlet) |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. Analysis of related pyrene compounds provides a basis for these assignments. preprints.orgresearchgate.net

| Predicted FTIR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3500-3300 | N-H Stretch (asymmetric & symmetric) |

| 3100-3000 | C-H Stretch |

| 1700-1650 | C=O Stretch |

| 1620-1580 | N-H Bend |

| 1600-1450 | C=C Stretch |

| 1350-1250 | C-N Stretch |

| 900-700 | C-H Out-of-Plane Bend |

The most prominent peaks would be the strong carbonyl (C=O) stretching absorption from the dione group and the characteristic double peak in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (N-H) bonds.

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound, the molecular formula is C₁₆H₉NO₂. The theoretical exact mass would be calculated and compared to the experimental value.

Calculated Exact Mass of C₁₆H₉NO₂: 247.0633 u

An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large or fragile molecules. It would be suitable for this compound, as it typically produces the intact molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.

Electronic Structure and Photophysical Characterization

Understanding the electronic transitions and how the molecule interacts with light is crucial for applications in materials science, photocatalysis, and bioimaging.

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. shimadzu.com The spectrum of this compound is expected to be rich and complex due to its extended π-conjugated system and the presence of both electron-donating (-NH₂) and electron-withdrawing (=O) groups.

The parent pyrene molecule exhibits characteristic absorption bands in the UV region. omlc.org The introduction of an amino group, an auxochrome, typically causes a bathochromic (red) shift and an increase in absorption intensity. shimadzu.com Furthermore, the dione functionality extends the conjugation of the chromophore, which is known to shift the absorption maxima to longer wavelengths, often into the visible portion of the spectrum. researchgate.net The combination of these groups on the pyrene core is expected to result in a compound that absorbs both UV and visible light, likely appearing as a colored solid.

| Predicted UV-Visible Absorption Data | |

| Compound | Reported/Expected λₘₐₓ (nm) |

| Pyrene | ~241, 273, 335 omlc.org |

| 1-Aminopyrene | ~242, 283, 353 |

| Pyrene-4,5-dione (B1221838) | > 400 |

| This compound | > 400 |

Fluorescence Emission Spectroscopy and Photophysical Properties

The introduction of an amino group to the pyrene-4,5-dione core is anticipated to significantly modulate its fluorescence properties. Generally, pyrene itself is known for its strong blue fluorescence with a well-defined vibronic structure. However, the presence of both an electron-donating amino group and electron-withdrawing dione groups in this compound suggests a potential for strong solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. This phenomenon arises from a larger dipole moment in the excited state compared to the ground state, leading to a greater stabilization of the excited state in polar solvents and a consequent red-shift in the fluorescence emission.

While specific fluorescence data for this compound is not extensively reported in the reviewed literature, studies on analogous push-pull pyrene dyes provide valuable insights. For instance, a new pyrene-based push-pull dye (PC) exhibits highly polarity-sensitive fluorescence, with emission spanning from the green to the far-red region, accompanied by high fluorescence quantum yields (ΦFL > 0.70 in most organic solvents) and excellent photostability. rsc.org This suggests that this compound would likely exhibit a significant Stokes shift and its emission characteristics would be tunable by altering solvent polarity.

The photophysical properties of pyrene derivatives are strongly influenced by the nature and position of substituents. For example, donor-acceptor substituted pyrenes can exhibit emission in the red to near-infrared (NIR) region, a property not typical for monomeric pyrenes. semanticscholar.org These compounds often possess a strong intramolecular charge transfer character, leading to long intrinsic fluorescence lifetimes. semanticscholar.org

Intramolecular Charge-Transfer (ICT) State Characterization

The molecular structure of this compound, featuring a donor (amino group) and an acceptor (dione moiety) connected through a π-conjugated system (pyrene), is archetypal for observing intramolecular charge-transfer (ICT) upon photoexcitation. In the ground state, the molecule has a certain electron distribution, but upon absorbing a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the electron-accepting dione part of the molecule. This excited state, with its significant charge separation, is termed the ICT state.

The characterization of such ICT states is often performed by studying the solvatochromic shifts in the fluorescence spectra. A large bathochromic (red) shift in the emission maximum with increasing solvent polarity is a strong indicator of an ICT state. This is because more polar solvents can better stabilize the highly polar excited ICT state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. rsc.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing ICT states. These calculations can predict the energies and spatial distributions of the HOMO and LUMO, providing a visual representation of the charge transfer process. For push-pull pyrene derivatives, TD-DFT calculations have been used to confirm the ICT nature of the lowest-energy electronic transitions. semanticscholar.org In analogous systems like 1-aminoanthraquinone, theoretical studies have suggested that the ICT process can be associated with a twisting of the amino group, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov

Electrochemical Property Characterization

The electrochemical behavior of this compound is of interest for its potential applications in organic electronics and energy storage, where understanding the redox processes is crucial.

Cyclic Voltammetry (CV) Studies for Redox Processes

Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules, providing information on the potentials at which oxidation and reduction occur. For this compound, one would expect to observe both oxidation of the amino group and reduction of the dione moiety.

Studies on pyrene-4,5-dione have shown that the quinone functionality undergoes a two-proton, two-electron redox reaction. researchgate.net The introduction of an electron-donating amino group is expected to make the reduction of the dione moiety more difficult (shifting the reduction potential to more negative values) and the oxidation of the pyrene ring and the amino group easier (shifting the oxidation potential to less positive values) compared to the parent pyrene-4,5-dione. The redox behavior of pyrene derivatives is known to be dependent on the electrolyte environment and the nature of the attached redox-active moieties. researchgate.net

The following table summarizes typical redox potentials for related compounds, which can provide an estimate for the behavior of this compound.

| Compound | Oxidation Potential (V vs. reference) | Reduction Potential (V vs. reference) | Reference |

| Pyrene | ~1.2 (irreversible) | -2.1 (reversible) | researchgate.net |

| Pyrene-4,5-dione | - | -0.5 to -1.0 (pH dependent) | researchgate.net |

| Amino-substituted aromatics | 0.5 - 1.0 | - | General |

Note: The exact potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer

Electrochemical Impedance Spectroscopy is a technique used to study the kinetics of electrochemical processes, such as charge transfer at the electrode-electrolyte interface. For an electrode material based on this compound, EIS could provide valuable information about the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl). A lower Rct value would indicate faster charge transfer kinetics, which is desirable for high-power energy storage devices. The EIS data is typically represented as a Nyquist plot, from which these parameters can be extracted by fitting the data to an equivalent circuit model.

Theoretical and Computational Modeling

Theoretical and computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure and properties of molecules like this compound. These methods can predict a wide range of properties, including molecular geometries, electronic absorption and emission spectra, and redox potentials.

DFT calculations can be used to determine the energies and distributions of the frontier molecular orbitals (HOMO and LUMO). For this compound, the HOMO is expected to be localized on the amino group and the pyrene ring, while the LUMO would be concentrated on the dione moiety. The energy gap between the HOMO and LUMO (Eg) is a key parameter that influences the molecule's color and electrochemical behavior.

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and to investigate the nature of excited states, including the characterization of ICT states as discussed earlier. semanticscholar.org Furthermore, computational methods can be used to predict redox potentials, which can then be compared with experimental data from cyclic voltammetry to validate the theoretical model. ekb.eg Such validated models can then be used to design new derivatives with tailored photophysical and electrochemical properties.

The following table presents a hypothetical summary of computational data that could be obtained for this compound, based on typical results for similar molecules.

| Computational Method | Property | Predicted Value |

| DFT (e.g., B3LYP/6-31G) | HOMO Energy | -5.5 eV |

| LUMO Energy | -3.0 eV | |

| HOMO-LUMO Gap | 2.5 eV | |

| TD-DFT | First Excitation Energy (λmax) | ~450 nm |

| Nature of Transition | π-π with significant ICT character |

Density Functional Theory (DFT) Calculations for Electronic Properties and Redox Energy Changes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, providing reliable results for molecular geometries, electronic properties, and energies.

For this compound, DFT calculations would be crucial for optimizing its molecular geometry and determining its fundamental electronic characteristics. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com A smaller gap generally suggests higher reactivity and easier electronic excitation. mdpi.com

The introduction of an amino group (an electron donor) and two carbonyl groups (electron acceptors) onto the pyrene core is expected to significantly lower the HOMO-LUMO gap compared to the parent pyrene molecule. This would make this compound more reactive and likely to absorb light at longer wavelengths.

Furthermore, DFT is employed to calculate redox energy changes, predicting the molecule's behavior in electrochemical reactions. By calculating the total energy of the molecule in its neutral, oxidized (cationic), and reduced (anionic) states, one can estimate its ionization potential and electron affinity, which are directly related to its oxidation and reduction potentials.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data is representative of typical values for complex heterocyclic molecules and is not specific to this compound.

| Parameter | Value (eV) | Description |

| EHOMO | -7.41 | Energy of the Highest Occupied Molecular Orbital. mdpi.com |

| ELUMO | -3.38 | Energy of the Lowest Unoccupied Molecular Orbital. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.03 | Energy difference, indicating chemical reactivity. mdpi.com |

| Ionization Potential | 7.41 | Energy required to remove an electron. mdpi.com |

| Electron Affinity | 3.38 | Energy released when an electron is added. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.edu It is one of the most widely used methods for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectroscopy.

For this compound, TD-DFT calculations would predict its absorption spectrum, identifying the key electronic transitions. The calculations provide not only the energy of each transition but also its oscillator strength, a measure of the transition's intensity. nih.gov The lowest energy transition with a significant oscillator strength typically corresponds to the HOMO→LUMO excitation. In a push-pull system like this compound, this transition is expected to have strong intramolecular charge-transfer (ICT) character, where electron density moves from the amino donor group to the dione acceptor groups upon excitation.

Studies on pyrene derivatives show that their absorption and fluorescence are highly sensitive to substituent effects. nih.govrsc.org The parent pyrene molecule has two important low-lying excited states, denoted ¹La and ¹Lb, which govern its photophysical behavior. nih.gov Substitution can alter the energy ordering and properties of these states. TD-DFT allows researchers to model these changes, predicting how the amino and dione groups in this compound would influence its color and luminescent properties.

Table 2: Illustrative TD-DFT Excited State Calculation Results Note: This table represents typical output for a TD-DFT calculation on a substituted aromatic compound and is for illustrative purposes only.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 2.58 | 480 | 0.55 | HOMO → LUMO (95%) |

| S2 | 2.95 | 420 | 0.02 | HOMO-1 → LUMO (88%) |

| S3 | 3.31 | 375 | 0.15 | HOMO → LUMO+1 (75%) |

Molecular Orbital Calculations and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the spatial distribution and energy of electrons in a molecule. Visualizing the frontier molecular orbitals (HOMO and LUMO) is particularly insightful.

In this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the pyrene ring and the amino group. Conversely, the LUMO would be concentrated on the electron-deficient dione moiety. This separation of the HOMO and LUMO is characteristic of a push-pull system and is the basis for its charge-transfer properties.

From the energies of these orbitals, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. nih.gov These descriptors, based on conceptual DFT, quantify aspects of reactivity:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness; a measure of polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its ability to act as an electrophile.

Analysis of these parameters helps in predicting whether this compound would be more likely to participate in reactions as a nucleophile or an electrophile and at which sites. For instance, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors Note: Values are representative and calculated from illustrative HOMO/LUMO energies. They are not specific to this compound.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.395 | Measures electron-attracting ability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.015 | High value indicates high stability; low value indicates high reactivity. nih.gov |

| Chemical Softness (S) | 1 / (2η) | 0.248 | High value indicates high polarizability and reactivity. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | 7.19 | Quantifies electrophilic character. mdpi.com |

Applications in Advanced Materials and Chemical Sensing

Optoelectronic Materials Development

The electronic and photophysical properties of pyrene-based compounds are foundational to their use in optoelectronic devices. uky.eduresearchgate.net The pyrene (B120774) unit's high planarity, electron-rich nature, and amenability to chemical modification allow for the fine-tuning of material properties for specific applications. uky.eduresearchgate.net

Pyrene-Based Organic π-Conjugated Systems

Pyrene and its derivatives are extensively used to construct organic π-conjugated systems, which are the active components in many organic electronic devices. rsc.orgchemistryviews.orgwhiterose.ac.uk The large, fused aromatic structure provides strong intermolecular π–π interactions, which facilitates charge transport. rsc.orgresearchgate.net These systems can be engineered by attaching various functional groups to the pyrene core, which allows for control over the molecular architecture and packing, directly influencing charge carrier mobilities. uky.edu The introduction of an amino group, as in 1-aminopyrene (B158619), can create donor-acceptor systems that are crucial for tuning the electronic and photophysical properties of the material. whiterose.ac.ukresearchgate.net For instance, N,N-bis(4-(2,5-di(2-thienyl)-1H-pyrrol-1-yl)-phenyl)-1-aminopyrene (DPPA-2SNS), a monomer containing a diphenylpyrenylamine subunit, can be electrochemically polymerized to form films with multi-colored electrochromic behavior, demonstrating the potential of aminopyrene units in creating advanced, responsive materials. mdpi.com The extended π-conjugation in such systems enhances electron delocalization and transport, making them ideal for photonic and electronic applications. rsc.orgchemistryviews.org

Organic Semiconductor Applications

Pyrene derivatives have emerged as promising organic semiconductors for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.eduresearchgate.net The inherent properties of pyrene, such as high charge carrier mobility and strong emission, make it an attractive building block. researchgate.netmdpi.com The functionalization of the pyrene core is a key strategy to enhance performance. For example, the hydrogen bonding capability of hydroxyl groups in polysaccharides was shown to interact with 1-aminopyrene to improve the electrical properties and charge storage in sustainable transistor memory devices. engineering.org.cn In the context of OLEDs, pyrene derivatives are valued for their potential in creating materials with high fluorescence efficiencies in the solid state. researchgate.net The ability to modify the pyrene structure, such as in the case of 1-aminopyrene-4,5-dione, allows for the development of semiconductors with tailored bandgaps and energy levels, which is critical for optimizing device performance. uky.edumdpi.com

Electrochemical Energy Storage Systems

The redox-active nature of quinone and aminopyrene derivatives makes them highly suitable for applications in energy storage, particularly as electrode materials for supercapacitors and lithium-ion batteries.

Supercapacitor Electrode Materials Utilizing Aminopyrene-Modified Graphene Oxide and Di(1-aminopyrene)quinone

The modification of graphene-based materials with aminopyrene derivatives has proven to be an effective strategy for enhancing supercapacitor performance. The functionalization of reduced graphene oxide (rGO) with aminopyrene (Ap-rGO) through π-π interactions significantly improves specific capacitance. researchgate.netupm.edu.my This enhancement is attributed to the pseudocapacitance generated by the electron-donating amine group and the electron-accepting rGO, which facilitates rapid electron transfer. researchgate.netupm.edu.my Similarly, composites of 2-aminopyrene-3,4,9,10-tetraone (PYT-NH2) with rGO exhibit high specific capacitance and outstanding cycling stability, with the carbonyl and aromatic amine groups providing excellent redox activity. acs.orgacs.org

Another promising material is Di(1-aminopyrene)quinone (DAQ), which can be synthesized from 1-aminopyrene and hydroquinone (B1673460). researchgate.netresearchgate.net When blended with activated carbon, DAQ acts as a quinone-containing conducting additive. researchgate.netresearchgate.net The resulting composite electrode shows superior electrochemical properties, including high specific capacitance and excellent high-rate capability, due to the added redox reactions from the hydroquinone/quinone couple. researchgate.netresearchgate.net

| Electrode Material | Electrolyte | Specific Capacitance | Cycling Stability | Reference |

|---|---|---|---|---|

| Aminopyrene-functionalized reduced graphene oxide (Ap-rGO) | 6 M KOH | 160 F/g at 5 mV/s | 85% retention after 5000 cycles | researchgate.net, upm.edu.my |

| 2-aminopyrene-3,4,9,10-tetraone/rGO (PYT-NH₂/rGO) | 1 M H₂SO₄ | 326.6 F/g at 0.5 A/g | ~100% retention after 25,000 cycles | acs.org, acs.org |

| Activated Carbon / Di(1-aminopyrene)quinone (DAQ) Composite | Not Specified | 160 F/g at 100 mV/s | 82% retention after 1000 cycles | researchgate.net, researchgate.net |

Cathode Materials for Lithium-Ion Batteries Based on Pyrene-Tetraone Derivatives

Pyrene-tetraone derivatives, such as pyrene-4,5,9,10-tetraone (PYT), are excellent candidates for cathode materials in lithium-ion batteries due to their multiple redox-active carbonyl groups. rsc.orgacs.org Each of these four carbonyl groups can potentially participate in the redox process, allowing for the uptake of multiple lithium ions and leading to a high theoretical specific capacity. rsc.orgresearchgate.net

To overcome the issue of dissolution in organic electrolytes, which is common for small organic molecules, researchers have focused on polymer-bound PYT. acs.org A polymethacrylate-bound PYT demonstrated remarkable charge-discharge properties, including high specific capacity and excellent rechargeability over hundreds of cycles. acs.orgresearchgate.net Other strategies include creating insoluble dendritic porous polymers based on pyrene tetraone, which also show reversible redox activity and good capacity retention. rsc.org Theoretical studies using density functional theory (DFT) have explored nitrogen-doped pyrenetetrone derivatives, predicting that these modifications can lead to remarkably high specific charge capacities and energy densities, in some cases outperforming conventional inorganic cathode materials. semanticscholar.orgresearchgate.net

| Cathode Material | Key Findings | Specific Capacity | Cycling Stability | Reference |

|---|---|---|---|---|

| Polymer-Bound Pyrene-4,5,9,10-tetraone (PPYT) | High charge-discharge ability in an ionic liquid electrolyte. | 231 mAh/g | 83% retention after 500 cycles | researchgate.net, acs.org |

| Pyrene Tetraone Dendritic Polymers | Favorable kinetics and high reversibility of redox processes. | Up to 137 mAh/g | 86% retention after 50 cycles | rsc.org |

| 4N-pyrenetetrone (Theoretical) | Predicted to store up to five Li atoms per molecule. | 496 mAh/g (Theoretical) | Not Applicable | semanticscholar.org, researchgate.net |

Chemical Sensor and Probe Design

The distinct properties of aminopyrene derivatives, particularly their ability to fluoresce and undergo electrochemical oxidation, make them highly useful in the design of chemical sensors and probes. researchgate.netresearchgate.net 1-Aminopyrene itself is often used as a fluorescent probe for studying solvent polarity. researchgate.net

Electrochemical sensors have been developed for the determination of 1-aminopyrene using carbon paste electrodes modified with cyclodextrins and double-stranded DNA (dsDNA). researchgate.net These sensors operate via a preconcentration step followed by differential pulse voltammetry, enabling the detection of trace amounts of the analyte. researchgate.net The interaction of 1-aminopyrene with the sensor surface can be based on electrostatic bonds and supramolecular complexation. researchgate.net

Furthermore, 1-aminopyrene has been used to functionalize reduced graphene oxide for biosensor applications. researchgate.net In one example, the enzyme laccase was covalently bonded to 1-aminopyrene-functionalized rGOs. researchgate.net This biosensor was capable of the high-sensitivity detection of phenols like hydroquinone and catechol, demonstrating good stability and repeatability. researchgate.net The amino group of 1-aminopyrene serves as an effective anchor for immobilizing biomolecules, while the pyrene moiety ensures a strong connection to the conductive carbon matrix. researchgate.net

Fluorescent Chemosensors for Metal Ion Detection and pH Sensitivity

The aminopyrene moiety is a prominent component in the design of fluorescent chemosensors, which signal the presence of specific analytes through changes in their fluorescence emission. researchgate.netnih.gov These sensors are valued for their potential for high sensitivity, selectivity, and rapid response times. nih.govmdpi.com The design of these molecules often involves integrating the aminopyrene fluorophore with a specific receptor unit that can selectively bind to a target analyte, such as a metal ion. mdpi.com This binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). researchgate.net

Research has demonstrated the efficacy of aminopyrene-based systems in detecting various metal ions. For instance, novel chemosensors incorporating aminopyrene have been successfully synthesized and shown to exhibit high selectivity and sensitivity for copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.net In one study, the interaction between the sensor and the metal ions was quantified, revealing the stoichiometry of the complex formed. researchgate.net The development of such sensors is a significant area of research due to the crucial roles, and potential toxicity, of metal ions in biological and environmental systems. nih.govmdpi.com

The performance of these chemosensors is often evaluated based on several key parameters, including their detection limit, selectivity against other ions, and response over a range of pH values. researchgate.netmdpi.com

Table 1: Performance of an Aminopyrene-based Cyclotriphosphazene Chemosensor for Metal Ion Detection

| Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|

| Fe³⁺ | Fluorescence "Turn-Off" | 1.09 x 10⁻⁷ M | researchgate.net |

| Cu²⁺ | Fluorescence "Turn-Off" | 4.48 x 10⁻⁷ M | researchgate.net |

Data derived from a study on a novel terthiophene-derived sensor, illustrating typical performance metrics for such systems. researchgate.net

Optical Sensor Fabrication via Covalent Immobilization of Aminopyrene Derivatives

To create robust and reusable sensing devices, fluorescent indicator molecules like aminopyrene derivatives can be immobilized onto solid supports. nih.govmdpi.com Covalent bonding is a preferred method for immobilization as it ensures the indicator is firmly attached to the substrate, preventing leaching and enhancing the long-term stability of the sensor. mdpi.commdpi.comnih.gov This approach involves chemically reacting functional groups on the aminopyrene derivative (such as the amino group) with a compatible surface on a solid matrix, which can include polymers or glass substrates like optical fibers. mdpi.comacs.org

The process of covalent immobilization is a critical step in fabricating practical optical sensors. nih.gov The choice of the matrix and the immobilization chemistry is crucial to ensure that the process does not negatively affect the optical or sensory activity of the dye molecule. mdpi.com For example, 1-aminopyrene has been covalently attached to supports to create sensors for measuring pH, where the fluorescence signal is enhanced through modification of the polymer support. acs.org This technique transforms a soluble indicator molecule into a durable and reusable sensing film or surface.

The resulting optical sensors can be used for the quantitative analysis of various analytes. For instance, a sensor for copper determination was developed by covalently immobilizing a different sensing molecule onto an agarose (B213101) membrane, demonstrating the versatility of this fabrication strategy. nih.gov

Electrochemical Biosensing Applications through Enzyme Immobilization on Aminopyrene-Functionalized Nanostructures

In the field of electrochemical biosensing, 1-aminopyrene (1-AP) serves as a highly effective linker molecule for attaching enzymes to nanostructured electrode materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs). researchgate.netresearchgate.net The pyrene group of 1-AP attaches to the surface of carbon nanomaterials through strong π-π stacking interactions, while its amino group provides a covalent attachment point for enzymes, often via a cross-linking agent like glutaraldehyde. researchgate.netmdpi.com This architecture is crucial for developing sensitive and stable biosensors. mdpi.comnih.gov

This functionalization strategy facilitates direct electron transfer (DET) between the enzyme's active site and the electrode surface, which is a key goal in third-generation biosensor design. researchgate.net For example, laccase has been immobilized on 1-AP-functionalized rGO to create a biosensor. researchgate.net This system demonstrated efficient DET and a catalytic response to its substrate, ABTS, without needing a mediator. researchgate.net The 1-AP-functionalized nanostructure acts as a friendly platform for the enzyme, enhancing the electron exchange. researchgate.net

The performance of these biosensors is marked by high sensitivity, low detection limits, and rapid response times. The synergistic effects between the enzyme and the functionalized nanomaterial lead to enhanced electrochemical performance. mdpi.com

Table 2: Characteristics of a Laccase-Based Electrochemical Biosensor on 1-AP-Functionalized Reduced Graphene Oxide (rGO)

| Analyte | Linear Range | Detection Limit (S/N=3) | Response Time | Reference |

|---|

This approach has been applied to the detection of various biomolecules, including toxic phenols and substrates like ABTS, showcasing the broad applicability of aminopyrene-functionalized nanostructures in electrochemical biosensing. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Aminopyrene-4,5-dione, and what purification challenges are commonly encountered?

- Methodological Answer : Synthesis typically involves functionalizing pyrene derivatives via aminolysis or catalytic amination. For example, pyrene-4,5-dione synthesis (a precursor) requires controlled oxidation of pyrene, but purification is complicated by intermolecular interactions between the dione and unreacted pyrene . To mitigate this, column chromatography with polar stationary phases (e.g., silica gel) and gradient elution is recommended. Monitor purity via HPLC coupled with UV-Vis detection (1800 nm range) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- FTIR : Identifies amine (-NH₂) and carbonyl (C=O) stretching vibrations (e.g., 1650–1750 cm⁻¹ for diones) .

- UV-Vis Spectroscopy : Detects π→π* transitions in the 300–400 nm range, with shifts indicating electronic effects from the amino group .

- XRD : Resolves crystal packing patterns, critical for confirming structural integrity. Use high-resolution instruments (e.g., Phillips Holland XRD) with Cu-Kα radiation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While direct data is limited, analogous compounds (e.g., 4-Aminopyridine) require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Spill Management : Bind spills with inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How does the amino group influence the electronic properties of this compound compared to non-aminated derivatives?

- Methodological Answer : Computational modeling (e.g., DFT) can quantify electronic effects. The amino group donates electrons via resonance, reducing the electron-deficient nature of the dione moiety. Compare HOMO-LUMO gaps using software like Gaussian or ORCA. Reference thermochemical data (ΔfH°gas, ΔrG°) from NIST databases for validation . Experimental validation via cyclic voltammetry can assess redox potentials, with shifts indicating altered electron affinity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Sample Purity : Use preparative HPLC to isolate impurities (e.g., residual pyrene) .

- Solvent Effects : UV-Vis spectra vary with solvent polarity; use toluene or DMSO for consistency .

- Data Cross-Validation : Combine FTIR, NMR, and mass spectrometry (MS) to confirm functional groups and molecular weight .

Q. What computational methods are suitable for modeling intermolecular interactions of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model quadrupole-driven interactions between the dione and aromatic solvents like toluene. Analyze radial distribution functions (RDFs) to identify stacking behavior . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are ideal for studying charge-transfer complexes .

Q. How can this compound be evaluated for bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values to pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, which show activity at 10–50 µg/mL .

- Enzyme Inhibition : Fluorometric assays (e.g., GABA-transaminase activity) with IC50 calculations. Reference vigabatrin as a positive control (IC50 ~5 mM for similar diones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.